6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula . It belongs to the imidazo[4,5-b]pyridine class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its role in medicinal chemistry, where it may exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The compound is often studied for its interactions with various biological targets, making it a subject of interest in pharmaceutical research .
Methods of Synthesis
The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the bromination of 3-methylimidazo[4,5-b]pyridine. Common brominating agents include bromine or N-bromosuccinimide (NBS), with solvents such as dichloromethane or acetonitrile being used under controlled conditions. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Technical Details
In an industrial context, the synthesis may be scaled up using continuous flow reactors, which enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product .
Structure
The molecular structure of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine features a fused imidazole and pyridine ring system. The compound has a planar structure with slight deviations due to substituents. The dihedral angle between the imidazo[4,5-b]pyridine system and any attached phenyl groups can vary, influencing its properties and interactions .
Data
Types of Reactions
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine can undergo several types of chemical reactions:
The mechanism of action for 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within biological systems. This compound may inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, leading to modulation of their function. Additionally, it can interact with cellular receptors, influencing signaling pathways that result in various biological effects such as anti-inflammatory and anticancer activities .
Physical Properties
Chemical Properties
Relevant Data
The compound has a flash point that is not applicable due to its solid state and should be handled with care due to potential combustibility .
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine has significant applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in developing new pharmaceuticals and understanding biochemical processes.
The systematic IUPAC name 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine precisely defines the compound’s atomic connectivity and resolves potential ambiguities inherent to fused heterocyclic systems. The name specifies three critical features: (1) The parent heterocycle is a pyridine ring fused with an imidazole at bonds between pyridine positions 4/5 and imidazole positions 4/5 (denoted by the [4,5-b] fusion descriptor); (2) The bromine substituent resides exclusively at position 6 on the pyridine ring, confirmed by crystallographic studies [4]; and (3) The methyl group is unequivocally attached to the imidazole nitrogen (N3) in the 3H-tautomeric form, preventing N1-methyl isomerism. This tautomeric specification is critical, as unsubstituted imidazo[4,5-b]pyridine exists in equilibrium between 1H- and 3H- forms [9] [10].
The CAS Registry Number 37805-78-0 provides a unique identifier for this specific isomer, distinguishing it from related compounds like 5-bromo isomers or N1-methylated variants [5] [7]. The molecular formula C7H6BrN3 (MW 212.05 g/mol) is consistently verified across suppliers and databases [1] [6] [8]. Line notations further confirm atomic relationships: The SMILES string (Cn1cnc2cc(Br)cnc12) depicts the methyl group bonded to N1 of the imidazole, which is fused to a brominated pyridine, while the InChIKey (AERQLDMEKUZFHF-UHFFFAOYSA-N) serves as a unique digital fingerprint for this specific connectivity [2] [3].
The imidazo[4,5-b]pyridine scaffold exhibits a striking structural resemblance to the purine system, positioning it as a privileged pharmacophore in medicinal chemistry. As illustrated in Table 1, the bicyclic framework duplicates purine’s six-atom π-system but differs in electronic distribution due to nitrogen positioning [6] [8].
Table 1: Atomic Positional Comparison with Purine
Position | Imidazo[4,5-b]pyridine | Purine (e.g., Adenine) | Electronic Consequences |
---|---|---|---|
1 | Pyridine-type N (π-deficient) | Imidazole N | Increased electron deficiency at C5/C6 |
3 | Methylated imidazole N | - | Blocked H-bond donor site; enhanced lipophilicity |
5 | CH (unsubstituted) | N (in imidazole) | Electrophilic susceptibility for cross-coupling |
6 | Br substituent | NH₂/OH typically | Bromine enables Pd-catalyzed functionalization |
7 | Imidazole-type N (H-bond acceptor) | Pyridine-type N | Conserved H-bond acceptor capability |
9 | CH (bridgehead) | CH (bridgehead) | Similar steric profile |
This scaffold retains purine-like hydrogen bonding capabilities at N7 (analogous to purine N9), functioning as a key acceptor site in biological recognition [4]. However, the electron-withdrawing pyridine-type nitrogen at position 1 intensifies the π-deficiency of adjacent carbon atoms (C5 and C6), rendering them more electrophilic than corresponding positions in purines. The strategic 6-bromo substitution further activates C6 toward nucleophilic displacement or metal-catalyzed cross-coupling, while the 3-methyl group eliminates tautomerism and enhances membrane permeability by masking the imidazole N-H bond donor [8] [10].
The bromine and methyl substituents at positions 6 and 3, respectively, induce profound and complementary effects on the molecule’s reactivity, electrostatic potential, and three-dimensional conformation:
Bromine (C6): As a strong σ-electron-withdrawing group (+R resonance negligible in this position), bromine significantly reduces electron density at C6 and adjacent positions (C5 and N7). Density Functional Theory (DFT) calculations at B3LYP/6-31G++(d,p) level confirm a Hammett σm constant ≈ 0.37 for this substitution, polarizing the C6-Br bond for oxidative addition in palladium catalysis [4]. This electron deficiency facilitates nucleophilic aromatic substitution at C6 when activated by electron-withdrawing groups elsewhere in the molecule. The bromine’s steric bulk (van der Waals radius ≈ 1.85 Å) minimally perturbs the planar scaffold but creates a steric blockade for electrophiles approaching C6, directing reactions to C5 [4] [10].
Methyl Group (N3): Methylation of the imidazole nitrogen eliminates N-H tautomerism, locking the molecule in the 3H-form. While modestly electron-donating through hyperconjugation (σp ≈ -0.17), its primary effects are steric and electrostatic: (1) It introduces a small but significant steric bulk (methyl group cone angle ≈ 93°) projecting perpendicularly from the ring plane, marginally shielding the top face; (2) It disrupts potential intermolecular H-bonding at N3, reducing crystal packing efficiency (evident in lower melting points of 116-120°C vs. >200°C for unsubstituted analogues); and (3) It increases lipophilicity by ~0.8 logP units compared to the unmethylated analogue, as calculated from SciFinder predictions (logP = 1.73) [9] [10].
Table 2: Electronic and Steric Parameters of Substituents
Substituent | Position | Hammett Constant (σ) | Steric Parameter (Es) | Electronic Effect | Primary Functional Consequence |
---|---|---|---|---|---|
Br | 6 (pyridine) | σm = +0.37 | ≈ -0.25 (modest bulk) | Strong σ-withdrawal; weak π-donation | Activates C6 for cross-coupling; directs electrophiles to C5 |
CH3 | 3 (imidazole N) | σp = -0.17 (inductive) | -0.55 (A-value) | Weak hyperconjugative donation | Blocks N3-H tautomerism; enhances lipophilicity (ΔlogP +0.8) |
Synergistically, these substituents create a push-pull polarization across the fused rings: The electron-donating methyl group elevates HOMO density at C2/N3/C8a, while bromine substantially lowers the LUMO energy at C6/C7/N7, creating an electron gradient exploitable in charge-transfer interactions. Hirshfeld surface analyses of crystalline derivatives confirm altered electrostatic potential maps compared to unsubstituted imidazo[4,5-b]pyridines, with enhanced positive potential near C6 and negative potential localization around N7 [4]. This polarization profile underpins the compound’s utility as a synthetic intermediate—bromine permits further functionalization via cross-coupling, while the methyl group prevents undesired N-alkylation during reactions, directing chemoselectivity to carbon sites [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1